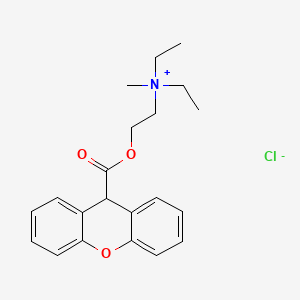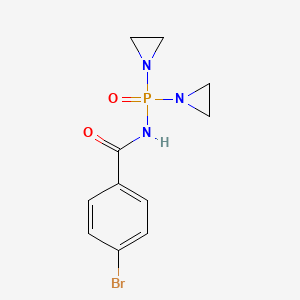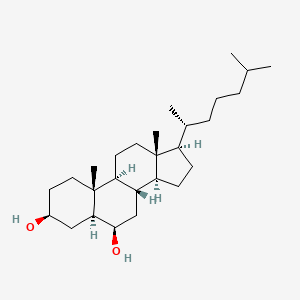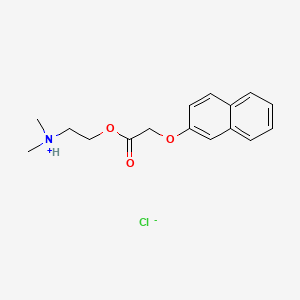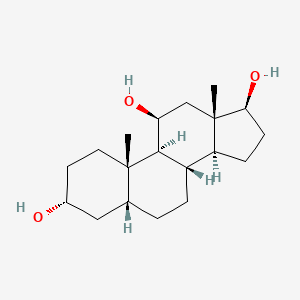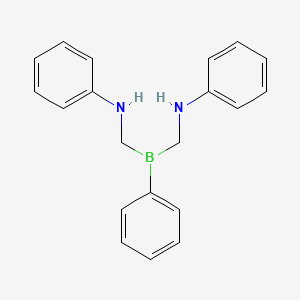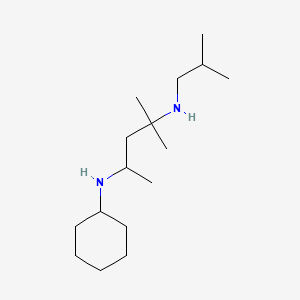![molecular formula C10H27N3O2Si B13787624 N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine is a chemical compound known for its unique properties and applications in various fields. It is a diamino-functional silane, which means it contains both amine and silane groups. This compound is particularly valued for its ability to promote adhesion between different materials, making it useful in a wide range of industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and pH.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines and silanes.
Wissenschaftliche Forschungsanwendungen
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine has numerous applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve their mechanical properties
Wirkmechanismus
The compound exerts its effects primarily through the formation of strong covalent bonds between its silane groups and various substrates. The amine groups enhance its reactivity, allowing it to form stable linkages with organic and inorganic materials. This dual functionality makes it an effective adhesion promoter and surface modifier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
- N-3-(Trimethoxysilyl)propyl ethylenediamine
- N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Uniqueness
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine stands out due to its specific combination of amine and silane functionalities, which provide enhanced reactivity and adhesion properties compared to other similar compounds. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in applications requiring strong and durable adhesion .
Eigenschaften
Molekularformel |
C10H27N3O2Si |
|---|---|
Molekulargewicht |
249.43 g/mol |
IUPAC-Name |
N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H27N3O2Si/c1-14-16(3,15-2)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZIOMRCHDSFYOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCCNCCNCCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



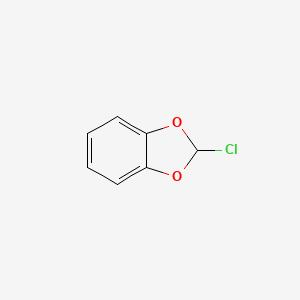
![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
